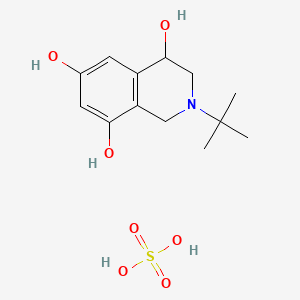
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is an organolithium compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate typically involves the reaction of 5-bromo-3-methylpenta-2,4-dien-1-ol with a lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature and reagent addition is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 5-bromo-3-methylpent-2-en-1-one, while reduction could produce 5-bromo-3-methylpentane.
Applications De Recherche Scientifique
Chemistry
In chemistry, Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating new materials and studying reaction mechanisms.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Research into the medicinal applications of this compound is still in its early stages. its derivatives might be investigated for their pharmacological properties.
Industry
In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate exerts its effects involves the interaction of the lithium cation with the electron-rich diene system. This interaction stabilizes the compound and facilitates its reactivity in various chemical reactions. The bromine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium (2E,4E)-5-chloro-3-methylpenta-2,4-dien-1-olate
- Lithium (2E,4E)-5-fluoro-3-methylpenta-2,4-dien-1-olate
- Lithium (2E,4E)-5-iodo-3-methylpenta-2,4-dien-1-olate
Uniqueness
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H8BrLiO |
|---|---|
Poids moléculaire |
183.0 g/mol |
Nom IUPAC |
lithium;(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate |
InChI |
InChI=1S/C6H8BrO.Li/c1-6(2-4-7)3-5-8;/h2-4H,5H2,1H3;/q-1;+1/b4-2+,6-3+; |
Clé InChI |
ZNUZJVUYMPBPEW-SMFVCDBXSA-N |
SMILES isomérique |
[Li+].C/C(=C\C[O-])/C=C/Br |
SMILES canonique |
[Li+].CC(=CC[O-])C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)


![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

![1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B12076534.png)





